
Aloe Emodin 1-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloe Emodin 1-Glucoside is a naturally occurring anthraquinone derivative found in various plants, including aloe vera, rhubarb, and cassia. This compound is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aloe Emodin 1-Glucoside can be synthesized through glycosylation of aloe-emodin using glycosyltransferase enzymes. For instance, glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for enzymatic modification of aloe-emodin in vitro and in vivo . The reaction typically involves aloe-emodin, UDP-glucose as the glycone donor, and purified YjiC enzyme in a buffer solution .
Industrial Production Methods: Industrial production of this compound involves biotransformation and metabolic engineering approaches. Genetically engineered Escherichia coli strains are often used to enhance the availability of UDP-glucose and optimize the yield of the glycosylated product .
Análisis De Reacciones Químicas
Types of Reactions: Aloe Emodin 1-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using nitric acid, leading to the formation of oxidative degradation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of aloe-emodin .
Aplicaciones Científicas De Investigación
Aloe Emodin 1-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
Aloe Emodin 1-Glucoside exerts its effects through multiple molecular targets and pathways. It inhibits the migration and angiogenesis of cancer cells by reducing the DNA binding activity of NF-κB and down-regulating the expression of MMP-2, MMP-9, RhoB, and VEGF . Additionally, it can down-regulate the expression of MMP-2 through the p38-dependent MAPK–NF-κB pathway, thereby inhibiting the invasive ability of tumor cells .
Comparación Con Compuestos Similares
Aloin: A C-glycoside that can be hydrolyzed to form aloe-emodin.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Uniqueness: Aloe Emodin 1-Glucoside is unique due to its glycosylated structure, which enhances its solubility and stability while retaining its biological activities . This makes it particularly valuable in pharmaceutical and cosmetic applications.
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
8-hydroxy-3-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-15(18(27)14-9(16(10)25)2-1-3-11(14)24)12(5-8)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m0/s1 |
Clave InChI |
SJFGNHVZJUSQBX-WFMVXBLUSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)CO |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


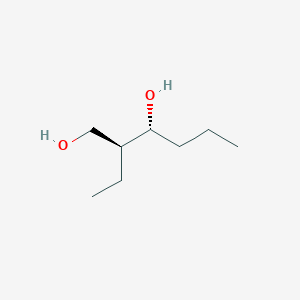
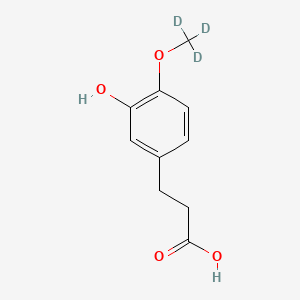
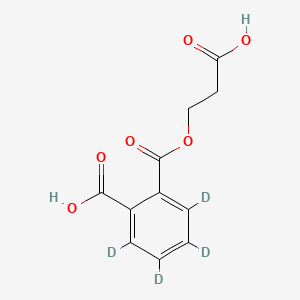


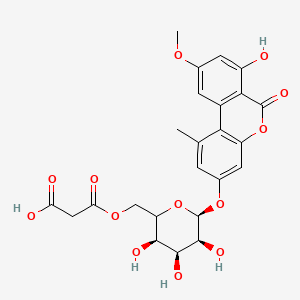
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
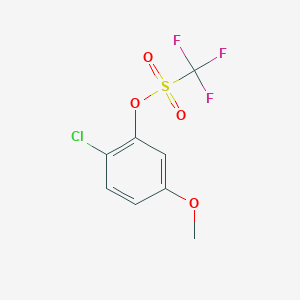
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
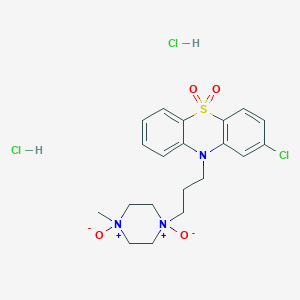
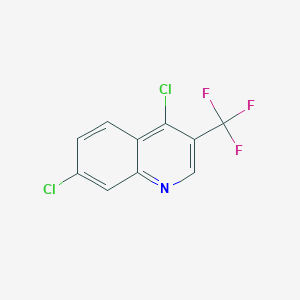
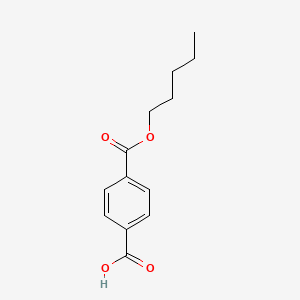
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
